molecular formula C11H14N4 B13486807 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

Cat. No.: B13486807
M. Wt: 202.26 g/mol
InChI Key: MJHUBVITLGKVGV-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (CAS 1249282-73-2) is a high-purity chemical intermediate with a molecular weight of 202.26 g/mol and the molecular formula C₁₁H₁₄N₄ . This compound features a 1,3-dimethyl-1H-1,2,4-triazole scaffold linked to a 4-methylaniline group, a structure of significant interest in medicinal and agrochemical research. Compounds containing the 1,2,4-triazole nucleus are extensively investigated due to their wide spectrum of biological activities . Research into similar structures indicates potential utility in developing new therapeutic agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the aniline moiety further makes it a versatile building block for the synthesis of more complex molecules, such as heterocyclic compounds containing pyrazole, thiazole, and other triazole moieties, which are valuable in drug discovery programs . As a key intermediate, it can be used in molecular cyclization reactions to create poly(hetero)aromatic systems with potential biological activity . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline

InChI

InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3

InChI Key

MJHUBVITLGKVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C

Origin of Product

United States

Preparation Methods

Classical Cyclization from Hydrazine Derivatives

A common approach to 1,2,4-triazoles involves cyclization of hydrazine derivatives with suitable carbonyl or nitrile precursors.

  • Substituted aryl hydrazides react with carbon disulfide and base to form hydrazinecarbodithioate salts.
  • Subsequent cyclization with hydrazine hydrate yields 4-amino-5-substituted-1,2,4-triazole-3-thiones, which can be further modified.

Use of Vinylimidates and Trichloroethyl Imidates

Recent advances include the use of vinylimidates or 2,2,2-trichloroethyl imidates as precursors, which under acid catalysis (e.g., p-Toluenesulfonic acid) in polyethylene glycol solvent, afford 1,2,4-triazoles with excellent yields (up to 92%).

N-Tosylhydrazone and Aniline Cyclization

Methods employing N-tosylhydrazones and anilines under oxidative conditions (e.g., I2/TBPB system) enable metal-free synthesis of 1,2,4-triazoles with moderate to good yields (~89%).

Specific Preparation Methods for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

Multi-Step Synthesis via Substituted Benzonitrile and Formylhydrazine

A patented route (CN117247360A) outlines a detailed multi-step synthesis of structurally related triazole anilines, which can be adapted for this compound:

Step Description Key Reagents/Conditions
1 Substitution reaction on a substituted benzonitrile derivative Starting with 5-chloro-2-methoxybenzonitrile
2 Acylation with oxalyl chloride to form acyl chloride intermediate Oxalyl chloride
3 Condensation with hydrazine derivatives Hydrazine hydrate
4 Removal of Boc protecting group Acidic conditions
5 Reaction with potassium thiocyanate and intramolecular ring closure to form triazole ring Potassium thiocyanate, cyclization conditions
6 Reduction of nitro groups to amine (aniline formation) Pd/C hydrogenation

This route emphasizes:

  • Ring closure to form the 1,2,4-triazole ring.
  • Introduction of methyl groups via methylation steps (e.g., methyl iodide).
  • Reduction steps to convert nitro to amino groups, yielding the aniline functionality.

The method is noted for avoiding expensive or difficult-to-obtain reagents like N-methyl formylhydrazine, although it requires nitration and catalytic hydrogenation steps.

Direct Methylation of 1,2,4-Triazole Precursors

Selective N-methylation of 1,2,4-triazole rings can be achieved by:

  • Treating the triazole intermediate with methyl iodide or dimethyl sulfate under controlled conditions.
  • This step is typically performed after the triazole ring is formed but before final functional group modifications.

Coupling Strategies with Aniline Derivatives

The attachment of the triazole ring to the 4-methylaniline core is often achieved through:

  • Cross-coupling reactions (e.g., Suzuki coupling) if boronic acid derivatives are available.
  • Nucleophilic aromatic substitution or condensation reactions between triazole intermediates and substituted anilines.

Comparative Data on Yields and Conditions

Method Yield (%) Key Advantages Limitations
N-Tosylhydrazone + Aniline (I2/TBPB system) ~89 Metal-free, moderate conditions Requires oxidative conditions
PEG/PTSA catalyzed trichloroethyl imidate cyclization ~92 Eco-friendly, mild conditions Limited substrate scope
Multi-step benzonitrile route with nitration and reduction Variable (60-80) Versatile, allows substitution control Multi-step, requires catalytic hydrogenation
Hydrazide + CS2 cyclization High (70-90) High yields, straightforward May require harsh base conditions

Research Findings and Mechanistic Insights

  • The formation of the 1,2,4-triazole ring generally proceeds via nucleophilic attack of hydrazine derivatives on electrophilic carbon centers (e.g., acyl chlorides, nitriles), followed by cyclization and aromatization.
  • Selective N1 and N3 methylation is typically achieved by alkylation of the triazole ring post-cyclization, with control over regioselectivity influenced by reaction conditions.
  • The substitution pattern on the aromatic ring (e.g., 4-methyl on aniline) affects reactivity and coupling efficiency, often requiring protection/deprotection strategies.
  • Recent advances highlight metal-free oxidative cyclizations and green solvent systems to improve yield and sustainability.

Summary Table of Typical Reagents and Conditions for Key Steps

Step Reagents/Conditions Notes
Hydrazide formation Hydrazine hydrate, substituted benzoic acid derivatives Precursor for triazole ring
Cyclization Acid catalysis (p-Toluenesulfonic acid), PEG solvent Mild, ecofriendly
N-Methylation Methyl iodide, base (e.g., K2CO3) Selective alkylation
Nitro reduction to aniline Pd/C catalyst, H2 gas Converts nitro to amino group
Coupling with aniline Suzuki coupling or nucleophilic substitution Attaches triazole to aromatic ring

Chemical Reactions Analysis

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in the triazole derivative (CAS 1339324-91-2) increases molecular weight and lipophilicity compared to the dimethyl-substituted compound. This may enhance membrane permeability in biological systems .
  • Crystallinity: Compounds like 4-methylanilinium polyoxomolybdates exhibit layered structures due to interactions between aromatic amines and inorganic clusters. The methyl group on the aniline moiety likely contributes to spacing (e.g., 16.81 Å in layered systems) and stability .

Biological Activity

The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a derivative of the triazole family, which has garnered interest due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12N4
  • CAS Number : 135242-93-2

The compound features a triazole ring fused with a methylaniline moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colon Cancer)15.0
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)18.0

These results indicate that this compound exhibits significant cytotoxicity in vitro.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to:

  • G0/G1 Phase Arrest : A significant increase in cells arrested in the G0/G1 phase was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in the sub-G1 population, indicating the induction of apoptosis.

Figure 1: Cell Cycle Analysis Results
Cell Cycle Analysis (Placeholder for actual figure)

Study on Antifungal Activity

A study conducted on related triazole compounds indicated that modifications to the triazole ring could enhance antifungal activity. While specific data on this compound is limited, it is hypothesized that similar modifications could yield promising antifungal agents.

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. Preliminary animal studies using similar triazole derivatives have shown reduced tumor growth rates and improved survival rates in treated groups compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring and aniline moiety significantly influences the biological activity. For instance:

  • Dimethyl Substitution : The dimethyl group on the triazole enhances lipophilicity and cellular uptake.
  • Aniline Moiety : The methylaniline portion contributes to receptor binding affinity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of FluorineIncreased potency
Methyl Group PositioningAltered selectivity
Triazole Ring SubstituentsEnhanced solubility

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at triazole C1 and C3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., compare with triazole analogs in Acta Crystallographica ).
  • HPLC-MS : Validate purity (>98%) and molecular ion peaks (m/z ~231 for [M+H]⁺) .

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

  • Target Selection : Prioritize kinases or antimicrobial targets based on structural similarity to 1,2,4-triazole derivatives with known activity .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Advanced Research Question

  • Substituent Variation : Introduce halogens or methoxy groups at the aniline or triazole ring to assess electronic effects .
  • Molecular Docking : Map binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
  • Comparative Bioactivity : Correlate logP values (calculated via ChemAxon) with cytotoxicity .

How should environmental fate studies be structured to assess the compound’s ecological impact?

Advanced Research Question

  • Experimental Design : Follow INCHEMBIOL project guidelines :
    • Abiotic Degradation : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm).
    • Biotic Transformation : Soil microcosm studies with LC-MS/MS quantification .
  • Risk Assessment : Calculate predicted no-effect concentrations (PNECs) using ECOSAR .

How can conflicting bioactivity data from different studies be resolved?

Advanced Research Question

  • Methodological Audit : Compare assay conditions (e.g., cell line viability thresholds, solvent controls) .
  • Replication Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Apply random-effects models to aggregate data from multiple sources .

What computational methods are suitable for modeling the compound’s reactivity?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to predict reaction pathways .
  • MD Simulations : Analyze solvation dynamics in water/ethanol mixtures (NAMD software) .

How can stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Question

  • Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
  • Kinetic Analysis : Plot degradation rate constants (k) using Arrhenius equations .

What toxicological profiling approaches are recommended for early-stage risk assessment?

Advanced Research Question

  • In Silico Tools : Use EPA DSSTox for acute toxicity predictions (e.g., LD₅₀) .
  • In Vivo Alternatives : Zebrafish embryo assays (OECD TG 236) to assess developmental toxicity .

How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Advanced Research Question

  • Metabolomics : LC-HRMS to identify phase I/II metabolites in hepatocyte models .
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment (e.g., apoptosis pathways) .

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